molecular formula C10H21NO4S B1376690 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione CAS No. 1342874-58-1

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione

Cat. No. B1376690
CAS RN: 1342874-58-1
M. Wt: 251.35 g/mol
InChI Key: QCUQVDIWOITYOP-UHFFFAOYSA-N
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Description

The compound “2-(3,3-Diethoxypropyl)pyridine” is a related compound with the linear formula C12H19NO2 . Another related compound is “2-(3,3-diethoxypropyl)piperidine” with the linear formula C12H25NO2 .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 3-Cyanopropionaldehyde diethyl acetal was used as a starting reagent in the synthesis of methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate . Another method involves the acid-catalyzed reaction of (3,3-diethoxypropyl) urea with various phenols .


Molecular Structure Analysis

The molecular structure of related compounds such as “2-(3,3-diethoxypropyl)piperidine” has the linear formula C12H25NO2 .


Chemical Reactions Analysis

The reaction of 1-(3,3-diethoxypropyl)urea with phenols leads to the synthesis of 1,6-disubstituted tetrahydropyrimidine-2(1H)-ones .

Scientific Research Applications

Medicinal Chemistry and Drug-Like Molecule Development

The thiazolidine-2,4-dione core, similar to 2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione, is widely used in medicinal chemistry for developing potential drug-like small molecules. A study reported the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative, highlighting its importance in creating new compounds for potential therapeutic applications (Holota et al., 2022).

ERK1/2 Inhibitors for Cancer Therapy

Thiazolidine-2,4-dione derivatives have been explored for their role in inhibiting ERK1/2, a protein kinase involved in cell signaling. A study on analogs of thiazolidine-2,4-dione derivatives, particularly focusing on their structure-activity relationship, showed promising results in inhibiting cell proliferation in human leukemia cells, indicating potential applications in cancer therapy (Li et al., 2009).

Antimicrobial and Antifungal Applications

Research has demonstrated the antimicrobial and antifungal potential of thiazolidine-2,4-dione derivatives. A study synthesized novel derivatives and evaluated their effectiveness against various bacteria and fungi, revealing moderate antibacterial and antifungal activities. This suggests the use of these derivatives in developing new antimicrobial agents (Alhameed et al., 2019).

Hypoglycemic Activity for Diabetes Treatment

The thiazolidine-2,4-dione nucleus is a key component in compounds showing hypoglycemic activity, making them relevant in the treatment of diabetes. A study focusing on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, including their evaluation in vitro and in vivo, highlighted their potential as novel hypoglycemic compounds (Oguchi et al., 2000).

Cytotoxic Activities Against Cancer Cells

Thiazolidine-2,4-dione derivatives have shown selective cytotoxic activities against cancer cell lines, such as NCI-H292 human lung carcinoma cells. These derivatives' ability to induce apoptosis and genotoxicity in cancer cells while sparing normal cells underlines their potential in cancer treatment (Rodrigues et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various biochemical substances , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can undergo various chemical reactions to form new compounds . These reactions could potentially lead to changes in the target molecules, affecting their function.

Result of Action

It’s known that similar compounds can be used in the synthesis of various biochemical substances , suggesting that it may have a wide range of potential effects.

Biochemical Analysis

Biochemical Properties

2-(3,3-Diethoxypropyl)-1,2-thiazolidine-1,1-dione plays a significant role in biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenases, which are involved in the oxidation of aldehydes to carboxylic acids . This interaction is crucial for the metabolic degradation of aldehydes, a process that is essential for maintaining cellular homeostasis. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aldehyde dehydrogenases can lead to changes in the levels of reactive aldehydes, which in turn can impact cellular signaling and metabolic pathways . These effects highlight the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux. The compound’s interaction with aldehyde dehydrogenases, for example, involves binding to the enzyme’s active site, thereby modulating its activity and influencing the metabolic fate of aldehydes . This mechanism underscores the compound’s role in regulating biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . These findings emphasize the need for careful consideration of dosage when using the compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by aldehyde dehydrogenases . The compound’s interaction with these enzymes influences the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism. This involvement in metabolic pathways highlights the compound’s potential as a modulator of biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its biochemical effects, making it important to understand these aspects for effective use in research.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.

properties

IUPAC Name

2-(3,3-diethoxypropyl)-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S/c1-3-14-10(15-4-2)6-8-11-7-5-9-16(11,12)13/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUQVDIWOITYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1CCCS1(=O)=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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